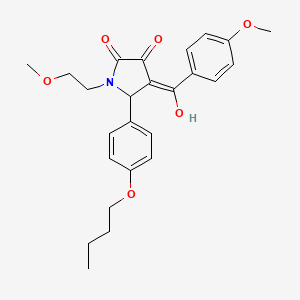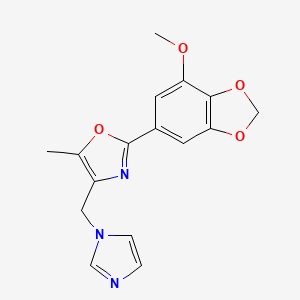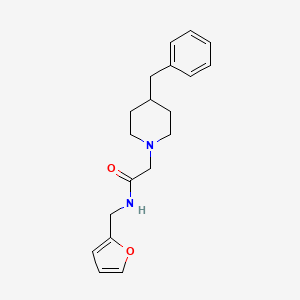![molecular formula C20H21F2NO3 B5497093 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5497093.png)
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol, also known as DFB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
科学研究应用
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PTPs, which are enzymes that play a crucial role in regulating cellular signaling pathways. PTPs are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP2. This inhibition can lead to the activation of downstream signaling pathways, which can have a variety of effects on cellular processes.
作用机制
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways. The exact mechanism of action of this compound is still under investigation, but it is thought to involve the formation of a covalent bond between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of diabetes. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential applications in cancer therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
实验室实验的优点和局限性
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying cellular signaling pathways. It is also stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, it has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.
未来方向
There are several potential future directions for research on 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol. One area of interest is the development of more potent and selective inhibitors of PTPs. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of diabetes, cancer, and neurodegenerative diseases. Finally, the development of new methods for synthesizing and delivering this compound may also be an area of future research.
合成方法
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol can be synthesized using a multi-step process that involves the coupling of 3-(2-bromoethyl)-1-(3,4-difluorophenyl)piperidine with 2,4-dihydroxybenzoic acid followed by the removal of protecting groups. The final product is obtained as a white solid with a purity of over 99%.
属性
IUPAC Name |
[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(2,6-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3/c21-15-9-8-13(11-16(15)22)6-7-14-3-2-10-23(12-14)20(26)19-17(24)4-1-5-18(19)25/h1,4-5,8-9,11,14,24-25H,2-3,6-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLGEKUMXXXUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2O)O)CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methyl]-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5497020.png)

![S-{2-[(4-methylphenyl)amino]-2-[(phenylsulfonyl)imino]ethyl} thiocarbamate](/img/structure/B5497023.png)

![2-[2-(4-bromophenyl)vinyl]-8-methoxyquinoline](/img/structure/B5497044.png)
![5-methyl-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-benzimidazole](/img/structure/B5497048.png)
![methyl 2-[5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5497050.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5497054.png)

![2-{1-[(3-ethyl-5-isoxazolyl)methyl]-2-piperidinyl}-5-fluoro-1H-benzimidazole](/img/structure/B5497070.png)

![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5497089.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5497103.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)